
2,5-Bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a chemical compound . It is also known as “N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide” or "Flecainide" .
Synthesis Analysis
The synthesis of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” involves reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Molecular Structure Analysis
The molecular formula of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is C17H20F6N2O3 . The molecular weight is 414.3427 . The IUPAC Standard InChI is InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26) .Chemical Reactions Analysis
The preparation process of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” comprises reacting 2,5-bis(2,2,2-trifluorethoxy)-acetophenone with a hypochlorite . The acid thus obtained is used for the economical synthesis of 2,5-bis(2,2,2-trifluorethoxy)-N-(2-piperidylmethyl) benzamide .Physical And Chemical Properties Analysis
The physical form of “2,5-Bis(2,2,2-trifluoroethoxy)benzamide” is a crystal or powder . It has a molecular weight of 414.3427 .Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Activity
2,5-Bis(2,2,2-trifluoroethoxy)benzamide has been explored for its potential antiarrhythmic activity. Research has shown that compounds derived from this chemical, particularly when combined with a heterocyclic amide side chain, exhibit significant oral antiarrhythmic activity in mice. Notably, both tertiary and secondary benzamides derived from this compound have demonstrated activity, with the nature of the amine nitrogen and the link between the heterocycle and amide nitrogen influencing the antiarrhythmic effectiveness significantly (Banitt et al., 1977); (Banitt et al., 1975).
Synthesis for Metabolic Studies
The compound has been used in the synthesis of labeled forms for metabolic studies. An example is the labeling of flecainide acetate with carbon-14 at the carboxamide position, which was done to facilitate metabolic studies (Banitt & Conard, 1981).
Analytical Methods Development
Significant work has been done to develop analytical methods for quantifying the presence of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide derivatives in biological samples. For example, a fluorometric method was developed for quantifying flecainide acetate, a derivative, in human plasma (Chang et al., 1983); (Chang et al., 1983).
Impurity Identification and Control
Recent studies have also focused on identifying and controlling the impurities in the synthesis of flecainide acetate, which is closely related to 2,5-Bis(2,2,2-trifluoroethoxy)benzamide. This includes the characterization of process-related impurities and strategies for their control (Takale et al., 2022).
Gelation Studies
A study on a highly fluorinated bis-benzamide showed its ability to gelate isopropanol at low concentrations, indicating potential applications in material science and organic gelation (Loiseau et al., 2002).
Cardiac Effects
Research on flecainide, a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide, has shown its effect on action potentials and arrhythmias in mammalian myocardium. This study contributes to understanding the drug's cardiac pharmacodynamics (Borchard & Boisten, 1982).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYXXJKJFMWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)
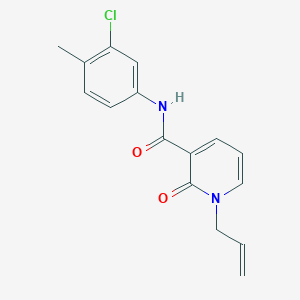

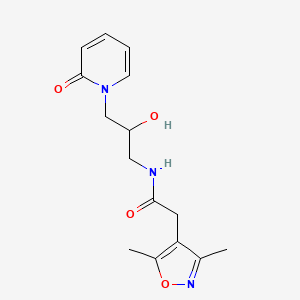
![2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2806884.png)
![1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol](/img/structure/B2806885.png)
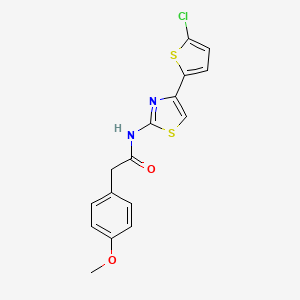
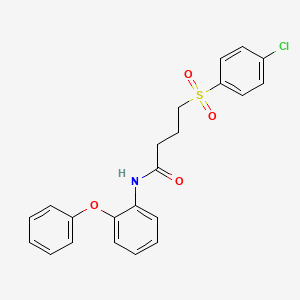
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)
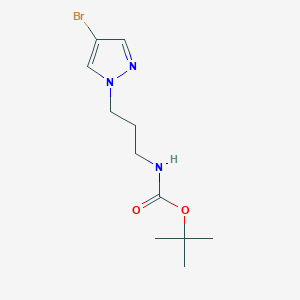
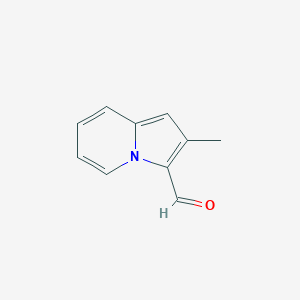

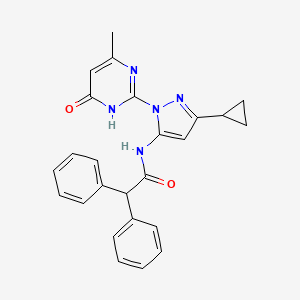
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)